1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethanone
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Overview
Description
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Furylmethyl Group: The furylmethyl group can be introduced via aza-Michael addition reactions between diamines and sulfonium salts.
Attachment of Isopropylphenoxy Group: The isopropylphenoxy group can be attached through nucleophilic substitution reactions involving appropriate phenolic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, phenolic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring and the furylmethyl group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
- 1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANONE
Uniqueness
1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(4-ISOPROPYLPHENOXY)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furylmethyl and isopropylphenoxy groups distinguishes it from other piperazine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C20H26N2O3/c1-16(2)17-5-7-18(8-6-17)25-15-20(23)22-11-9-21(10-12-22)14-19-4-3-13-24-19/h3-8,13,16H,9-12,14-15H2,1-2H3 |
InChI Key |
DHKHDVPVUNYMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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